1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride
Description
1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride is a bicyclic heterocyclic compound comprising a fused pyrrole and pyridine ring system, with an amine group at the 4-position and a hydrochloride counterion. Pyrrolopyridine derivatives are widely studied for their pharmacological relevance, particularly in oncology and neurology, due to their ability to modulate enzyme activity and receptor binding .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-3-9-4-7-5(6)1-2-10-7;/h1-4,10H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQTBWMJDSWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Component Cyclocondensation with Active Methylene Compounds
A foundational approach involves cyclo-condensation reactions between 2-amino-1H-pyrrole-3-carbonitrile derivatives and active methylene reagents. For example, refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a ) with malononitrile in acetic acid containing catalytic HCl yields 1H-pyrrolo[2,3-c]pyridine derivatives. The mechanism proceeds via nucleophilic addition of the pyrrole amine to the electrophilic carbonyl carbon, followed by cyclization with the nitrile group (Scheme 1).
Key Conditions :
Palladium-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination
Palladium-mediated amination enables direct introduction of the amine group at the 4-position. For instance, 4-chloro-1H-pyrrolo[2,3-c]pyridine undergoes coupling with secondary amines (e.g., N-methylcyclohexylamine) using Pd(OAc)₂ and 2-(di-tert-butylphosphino)biphenyl to afford 4-amine derivatives. Subsequent HCl treatment yields the hydrochloride salt.
Optimized Parameters :
Suzuki-Miyaura Coupling for Intermediate Functionalization
A chemoselective Suzuki coupling at C-2 of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine with aryl boronic acids precedes amination, ensuring regioselective functionalization. This method is critical for synthesizing 2-aryl-substituted analogs.
Reductive Pathways and Salt Formation
Lactamization-Reduction Sequence
A patent route for related pyrrolopyridines involves lactamization of furan precursors (e.g., furo[3,4-c]pyridine-1,3-diketone) with urea, followed by LiAlH₄ reduction and HCl treatment. Adapted for 1H-pyrrolo[2,3-c]pyridin-4-amine, this method proceeds as:
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Lactamization : Urea in refluxing o-xylene (6 h, 75% yield).
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Reduction : LiAlH₄ in THF at 0°C to room temperature (65% yield).
Bartoli Indole Synthesis Adaptations
The Bartoli reaction constructs the pyrrolopyridine core via nitro group displacement. For example, treating 2-chloro-3-nitropyridine (3 ) with 1-methyl-1-propenylmagnesium bromide generates 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (4 ), which is aminated to the target compound.
Critical Steps :
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Grignard Reagent : 3 eq. of 1-methyl-1-propenylmagnesium bromide.
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Temperature : −78°C to room temperature.
Protection-Deprotection Strategies
SEM Group Utilization
Protecting the pyrrole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group prevents undesired side reactions during functionalization. Post-coupling, SEM removal with TFA yields the free base, which is treated with HCl to form the hydrochloride salt.
Comparative Analysis of Methods
Challenges and Optimization
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Regioselectivity : Competing reactivity at C-4 vs. C-7 positions necessitates protecting groups (e.g., SEM) or directed metalation.
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Salt Formation : Excess HCl (gas or aqueous) in methanol at 0°C ensures quantitative conversion to the hydrochloride.
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Purification : Silica gel chromatography (CH₂Cl₂/MeOH) or recrystallization from EtOAc/hexane improves purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride can be categorized into several key areas:
Anticancer Activity
1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride derivatives have shown promising anticancer properties. For instance:
- Lysine-Specific Demethylase 1 Inhibition : A series of derivatives were developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a target implicated in acute myeloid leukemia (AML). One notable compound exhibited nanomolar IC50 values against AML cell lines such as MV4-11 and Kasumi-1, demonstrating significant antiproliferative effects and tumor growth suppression in xenograft models .
- Fibroblast Growth Factor Receptor Inhibition : Certain derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a critical role in tumorigenesis. For example, one study reported IC50 values ranging from 7 to 712 nM across different FGFR types .
Structure-Activity Relationship (SAR)
The biological activity of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride is influenced by its structural modifications. Key findings from SAR studies include:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position | Enhances kinase inhibition potency |
| 2-position | Affects selectivity towards specific kinases |
| Aromatic substitutions | Influences solubility and bioavailability |
These insights guide the design of more potent derivatives with improved therapeutic profiles.
Key Biological Activities
1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride exhibits various biological activities:
- Anticancer Activity : Demonstrated efficacy against AML and small cell lung cancer (SCLC) cell lines.
- Kinase Inhibition : Acts as a selective inhibitor of LSD1, leading to antiproliferative effects.
- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties.
Case Studies
Several studies have highlighted the efficacy of this compound's derivatives:
- Study on AML Cell Lines : A derivative showed low nanomolar IC50 values against MV4-11 cells and significant tumor growth suppression in xenograft models .
- Inhibition of FGFRs : Compounds derived from this scaffold exhibited potent inhibition against FGFRs, crucial in various cancers .
- Antiviral Activity : Some derivatives demonstrated moderate activity against HIV-1, suggesting potential for further development as antiviral agents .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s key analogs differ in ring substitution patterns, fused ring systems, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrrolopyridine Derivatives
Key Observations :
- Ring Fusion Position : The numbering of fused rings (e.g., [2,3-c] vs. [3,2-c]) alters electronic distribution and steric hindrance, impacting binding affinity in biological targets .
- Substituent Effects : Electron-withdrawing groups (e.g., -F in ) enhance stability and influence solubility, while bulky substituents (e.g., benzyl groups in ) reduce conformational flexibility .
- Counterions : Hydrochloride salts generally improve aqueous solubility compared to free bases, critical for bioavailability .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting Points: Quinoline-fused derivatives exhibit higher melting points (136–276°C) due to extended aromaticity and intermolecular stacking .
- Synthesis Efficiency : Carboxylic acid derivatives (e.g., 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid in ) achieve yields up to 95%, suggesting robust synthetic routes for carboxyl-substituted analogs .
Biological Activity
1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of Biological Activity
1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride has been investigated for its roles as a kinase inhibitor and its potential in treating various cancers and other diseases. The compound exhibits notable activities against several molecular targets, primarily due to its structural characteristics that allow it to interact with specific enzymes involved in critical signaling pathways.
Key Biological Activities
- Anticancer Activity : The compound has shown potent inhibitory effects against various cancer cell lines, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). For instance, derivatives of this compound demonstrated nanomolar IC50 values against MV4-11 and Kasumi-1 cell lines .
- Kinase Inhibition : It acts as a selective inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in the regulation of gene expression and cancer progression. The inhibition of LSD1 leads to antiproliferative effects on cancer cells .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, although specific mechanisms are still under investigation.
The primary mechanism through which 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride exerts its biological effects involves the inhibition of various kinases. By binding to the ATP-binding site of these kinases, the compound disrupts signaling pathways that promote cell proliferation and survival. This action is particularly relevant in cancer treatment, where aberrant kinase activity is a hallmark of tumorigenesis.
Structure-Activity Relationship (SAR)
The biological activity of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride can be significantly influenced by modifications to its structure. A detailed SAR analysis has identified key substituents that enhance its potency and selectivity:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position | Modifications here often enhance kinase inhibition potency. |
| 2-position | Alterations can affect selectivity towards specific kinases. |
| Aromatic substitutions | Influence solubility and bioavailability; certain groups enhance cellular uptake. |
Case Studies
Several studies have highlighted the efficacy of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride derivatives in preclinical models:
- Study on AML Cell Lines : A derivative demonstrated IC50 values in the low nanomolar range against MV4-11 cells, leading to significant tumor growth suppression in xenograft models .
- Inhibition of FGFRs : Compounds derived from this scaffold showed potent inhibition against fibroblast growth factor receptors (FGFRs), which are crucial in various cancers. One study reported IC50 values ranging from 7 to 712 nM across different FGFR types .
- Antiviral Activity : Some derivatives exhibited moderate activity against HIV-1, indicating potential for further development as antiviral agents .
Q & A
Q. What synthetic methodologies are recommended for preparing 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride?
The synthesis of pyrrolopyridine derivatives typically involves cyclization strategies or functional group transformations. For example, a common approach involves:
- Step 1 : Condensation of substituted pyridine precursors with pyrrole derivatives under acidic or catalytic conditions.
- Step 2 : Selective amine functionalization at the 4-position via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or dichloromethane) followed by recrystallization .
Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How should researchers handle and store 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride to ensure stability?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is required for spills .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Desiccants (e.g., silica gel) should be included to prevent hygroscopic degradation .
Q. What analytical techniques are suitable for purity assessment of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) in gradient mode (e.g., 10–90% over 20 min). Monitor UV absorbance at 254 nm .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H] for CHN·HCl: 170.06) .
- NMR : -NMR in DMSO-d to resolve aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.5 ppm) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for this compound across studies?
- Step 1 : Verify compound identity and purity via orthogonal methods (e.g., HRMS, elemental analysis).
- Step 2 : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability .
- Step 3 : Perform dose-response curves (IC/EC) in triplicate and apply statistical models (e.g., ANOVA) to assess reproducibility .
Q. What strategies are effective for studying the metabolic stability of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride?
- In vitro assays : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .
- Isotopic labeling : Use -labeled analogs to track metabolite formation in hepatocyte models .
- Structural modification : Introduce deuterium at metabolically labile positions (e.g., amine groups) to enhance stability .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Molecular docking : Screen against target proteins (e.g., kinase domains) to predict binding affinity and guide SAR studies .
- ADME prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and BBB permeability .
- MD simulations : Assess conformational flexibility in aqueous and lipid environments to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
